

Application Notes: Dichromate-Mediated Synthesis of Ketones from Secondary Alcohols

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Compound of Interest

Compound Name: Dichlormate

Cat. No.: B156093

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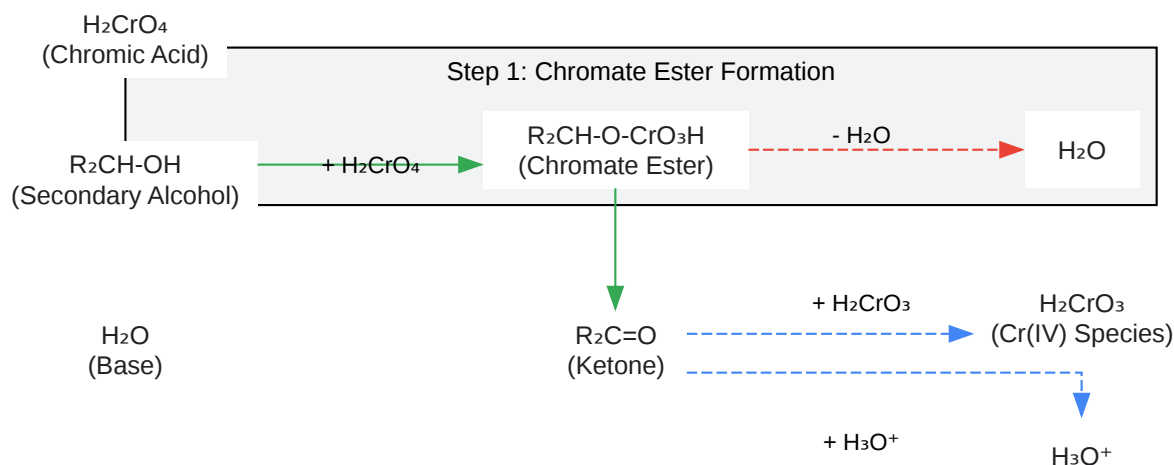
Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science. Among the classical reagents for this conversion are hexavalent chromium (Cr(VI)) compounds, particularly dichromates. Reagents such as sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$) and potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), typically in the presence of strong acid (e.g., Jones Oxidation), and pyridinium dichromate (PDC), are powerful and often high-yielding oxidants for this purpose.^{[1][2][3][4]} While their use has diminished due to the toxicity and environmental concerns associated with Cr(VI) compounds, they remain valuable in specific applications where their reactivity is required.^[1] These application notes provide an overview of the mechanism, key reagents, and detailed protocols for the dichromate-mediated synthesis of ketones.

Mechanism of Oxidation

The oxidation of a secondary alcohol by dichromate proceeds through a well-established mechanism. The process is initiated by the formation of a chromate ester from the alcohol and chromic acid, which is formed in situ from the dichromate salt in an acidic medium. This is followed by a rate-determining elimination step, where a base (often water) abstracts the proton from the alcohol's α -carbon, leading to the formation of the carbon-oxygen double bond of the ketone and the reduction of chromium from Cr(VI) to Cr(IV). The Cr(IV) species

undergoes further reactions to ultimately yield the stable Cr(III) ion, which is observed as a characteristic green color in the reaction mixture.



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Caption: General mechanism of secondary alcohol oxidation to a ketone by chromic acid.

Key Reagents and Applications

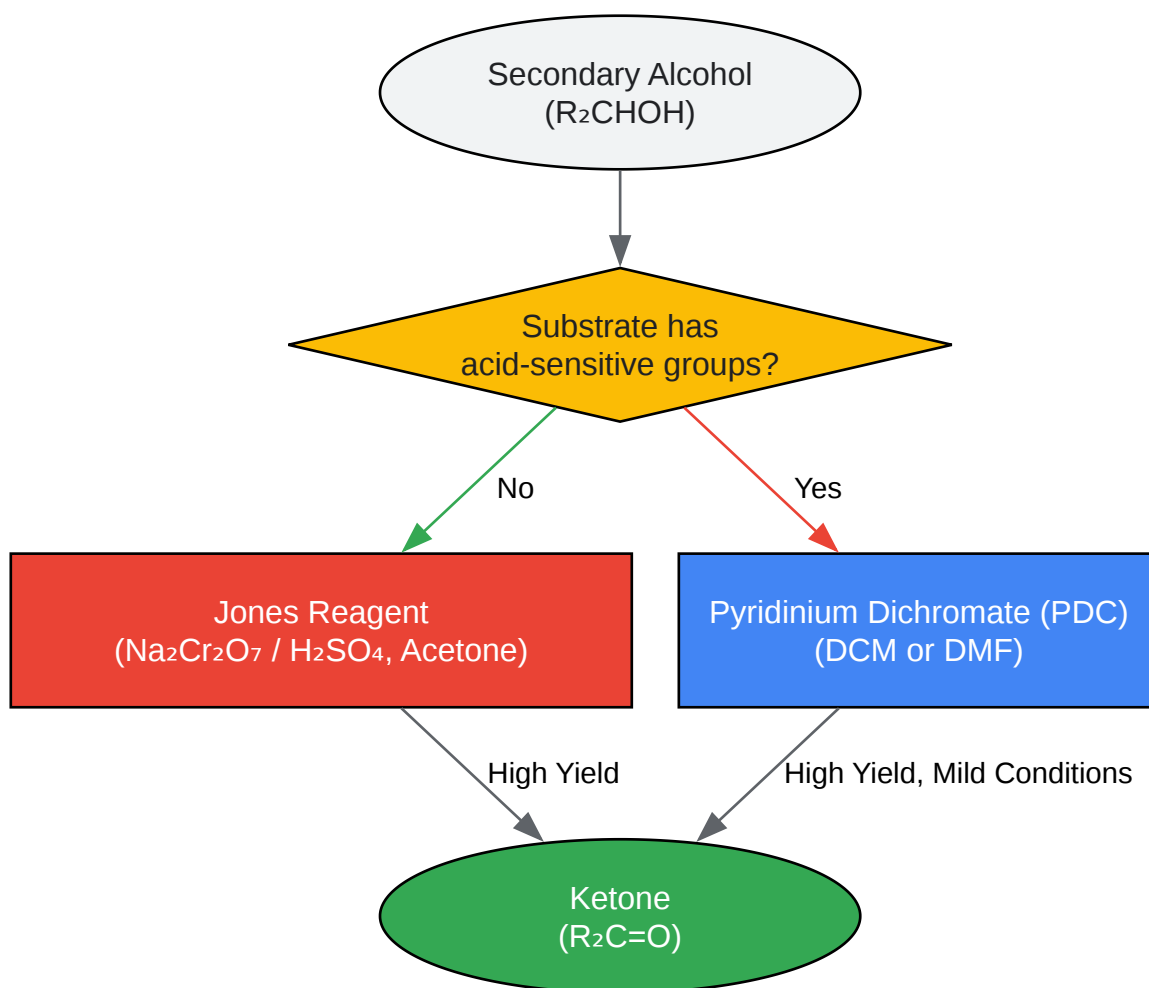
Acidified Sodium/Potassium Dichromate (Jones Oxidation)

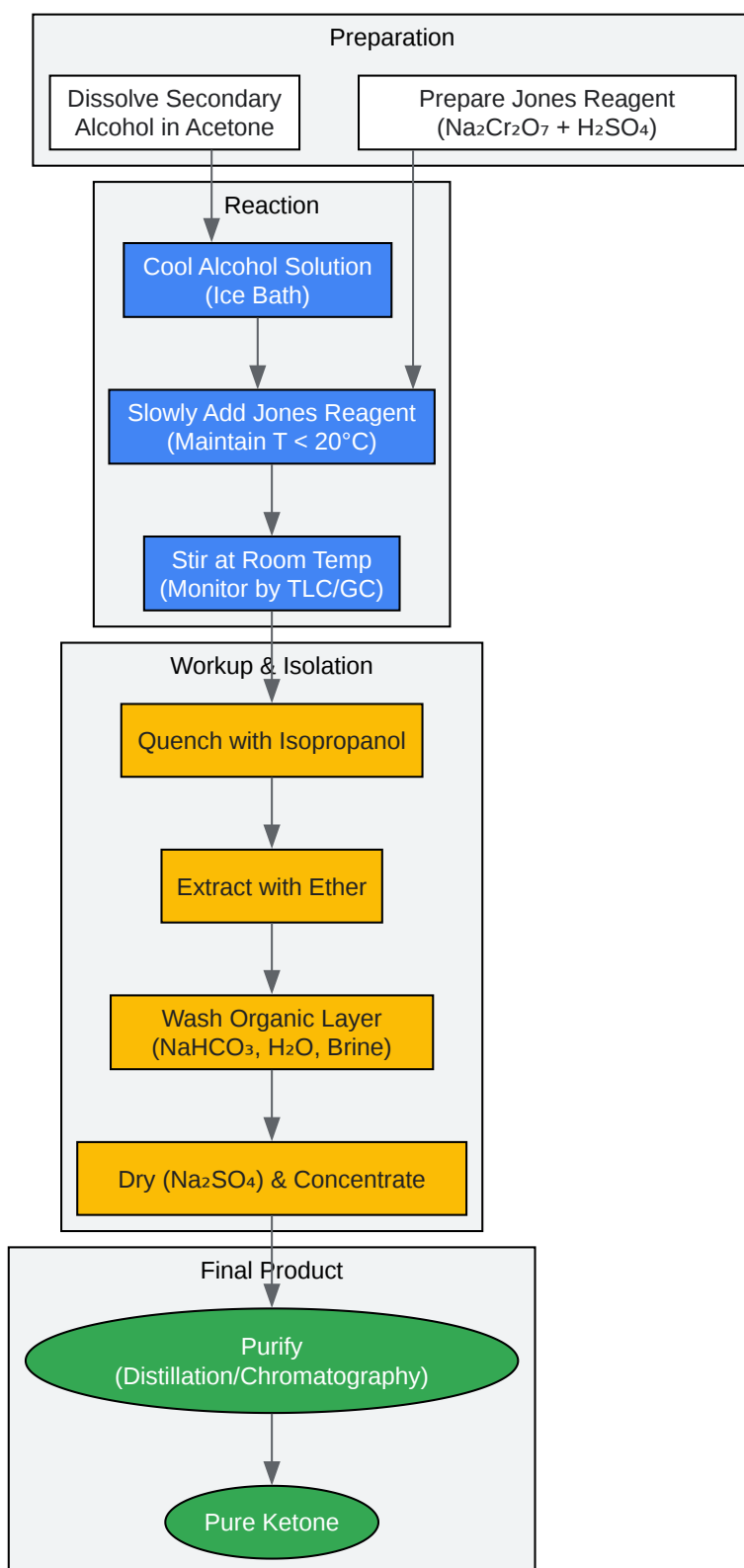
The Jones reagent is a solution of chromium trioxide or a dichromate salt in aqueous sulfuric acid. It is a strong oxidizing agent capable of converting secondary alcohols to ketones efficiently and rapidly. The reaction is typically conducted in acetone as a solvent, which facilitates the formation of a homogeneous reaction mixture. While highly effective, the strongly acidic nature of the Jones reagent limits its use to substrates lacking acid-sensitive functional groups.

Pyridinium Dichromate (PDC)

Pyridinium dichromate (PDC), the pyridinium salt of dichromate, is a milder and less acidic oxidizing agent compared to the Jones reagent. It is an orange solid that is soluble in many

organic solvents, such as dichloromethane (DCM) and dimethylformamide (DMF). This makes PDC particularly suitable for the oxidation of complex molecules with acid-sensitive functionalities. When used in DCM, PDC cleanly oxidizes secondary alcohols to ketones. However, in DMF, oxidation of primary alcohols can proceed to carboxylic acids.





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References

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